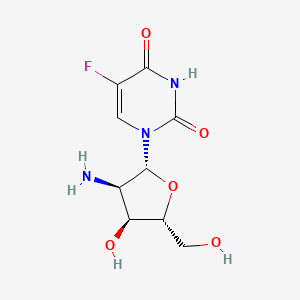

2'-Amino-2'-deoxy-5-fluorouridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51989-23-2 |

|---|---|

Molecular Formula |

C9H12FN3O5 |

Molecular Weight |

261.21 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

KZCDDPIOLQOXHB-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)N)F |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of 2 Amino 2 Deoxy 5 Fluorouridine

Intracellular Transport and Uptake Mechanisms

The entry of fluoropyrimidines, including 5-fluorouracil (B62378) (5-FU), into cells is a critical first step in their metabolic activation and cytotoxic activity. These compounds are recognized and transported across the cell membrane by the same facilitated transport mechanisms that handle natural pyrimidines like uracil (B121893). nih.gov This is due to the structural similarity between the synthetic and endogenous molecules. nih.gov The transport system does not distinguish between uracil and 5-FU, leading to competition for cellular entry. nih.gov In addition to this carrier-mediated transport, passive diffusion and other paracellular and transcellular routes can also contribute to the intracellular accumulation of 5-FU. nih.gov While specific studies on 2'-Amino-2'-deoxy-5-fluorouridine are less common, its structural similarity to other fluoropyrimidines suggests it likely utilizes similar nucleoside transport systems to enter cells.

Enzymatic Phosphorylation and Anabolism to Nucleotide Metabolites

Once inside the cell, this compound, like other fluoropyrimidine nucleosides, must be converted into its active nucleotide forms through a series of enzymatic reactions, a process known as anabolism. This activation is crucial for its cytotoxic effects. The primary pathway for the activation of deoxyribonucleosides like floxuridine (B1672851) (FUDR) involves phosphorylation by thymidine (B127349) kinase (TdR kinase). nih.gov This enzyme converts FUDR into 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.gov The activity of TdR kinase can vary between different tissues and between normal and cancerous cells, which can influence the selective toxicity of the drug. nih.gov For instance, TdR kinase activity has been found to be higher in normal liver tissue compared to other tissues. nih.gov

Formation and Role of Fluorodeoxyuridine Monophosphate (FdUMP)

The formation of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) is a pivotal event in the mechanism of action of fluoropyrimidines. FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP). nih.govnih.gov dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA. nih.gov

FdUMP acts as a suicide inhibitor of TS. wikipedia.org It forms a stable ternary complex with the enzyme and a reduced folate cofactor, N5,N10-methylenetetrahydrofolate, effectively blocking the enzyme's function. nih.gov This inhibition leads to a depletion of the intracellular dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell death, particularly in rapidly dividing cancer cells. wikipedia.orgontosight.ai The formation of FdUMP can occur through the phosphorylation of 5-fluoro-2'-deoxyuridine (floxuridine) by thymidine kinase or through the conversion of 5-fluorouracil (5-FU) via a more complex pathway. nih.govpharmgkb.org

Formation and Role of Fluorouridine Triphosphate (FUTP)

In addition to the DNA-directed effects of FdUMP, another significant mechanism of fluoropyrimidine cytotoxicity involves the formation of 5-fluorouridine (B13573) triphosphate (FUTP). nih.govnih.gov This metabolite is synthesized from 5-fluorouracil (5-FU) through a series of phosphorylation steps. nih.gov FUTP is a fraudulent nucleotide that can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). nih.govnih.gov This incorporation disrupts RNA synthesis and function, affecting processes such as pre-ribosomal RNA processing and mRNA translation. researchgate.net The extent of FUTP incorporation into RNA is a critical determinant of the RNA-directed cytotoxicity of 5-FU. nih.gov

Comparative Metabolic Pathways with Related Fluoropyrimidines (e.g., 5-Fluorouracil, Floxuridine)

The metabolic pathways of this compound are closely related to those of other clinically important fluoropyrimidines like 5-fluorouracil (5-FU) and floxuridine (FUDR).

Floxuridine (FUDR): As a deoxyribonucleoside, floxuridine's primary metabolic activation pathway is more direct for DNA-targeted effects. It is primarily phosphorylated by thymidine kinase to form FdUMP. nih.gov Unlike 5-FU, the conversion of floxuridine to FUTP is not a major metabolic route. nih.gov

The table below summarizes the key metabolic products and their primary mechanisms of action for 5-FU and Floxuridine.

| Precursor Drug | Key Active Metabolite(s) | Primary Mechanism of Action |

| 5-Fluorouracil (5-FU) | FdUMP | Inhibition of Thymidylate Synthase (disrupts DNA synthesis) |

| FUTP | Incorporation into RNA (disrupts RNA function) | |

| Floxuridine (FUDR) | FdUMP | Inhibition of Thymidylate Synthase (disrupts DNA synthesis) |

Enzymatic Catabolism and Inactivation Pathways

The clinical efficacy and toxicity of fluoropyrimidines are significantly influenced by their catabolism, or breakdown, into inactive metabolites. The primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU) is dihydropyrimidine (B8664642) dehydrogenase (DPD). cancernetwork.com DPD converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU). nih.gov This is the rate-limiting step in 5-FU catabolism. cancernetwork.com DHFU is then further metabolized by dihydropyrimidinase (DPYS) to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently by β-ureidopropionase (UPB1) to α-fluoro-β-alanine (FBAL). pharmgkb.org These catabolites are then excreted from the body. nih.gov

Floxuridine (FUDR) can also be catabolized. It can be cleaved by pyrimidine (B1678525) nucleoside phosphorylase (PNPase) into 5-FU, which then enters the catabolic pathway described above. nih.gov The activity of PNPase is another factor that can influence the balance between activation and inactivation of the drug in different tissues. nih.gov For example, high PNPase activity in a tissue would lead to increased breakdown of FUDR to 5-FU, potentially reducing its local concentration for phosphorylation to FdUMP. nih.gov

Molecular Mechanisms of Action of 2 Amino 2 Deoxy 5 Fluorouridine

Interaction with Key Enzymes in Deoxynucleotide Biosynthesis

A primary mechanism of action for fluoropyrimidines, including 2'-Amino-2'-deoxy-5-fluorouridine, is the disruption of the de novo synthesis of deoxynucleotides, which are essential precursors for DNA replication and repair. This is achieved through the potent inhibition of thymidylate synthase, a critical enzyme in this pathway.

Following its entry into the cell, this compound is metabolized to the active compound 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). nih.govacs.orgpatsnap.com This conversion is a critical step for its cytotoxic activity. FdUMP is a potent suicide inhibitor of thymidylate synthase (TS). spandidos-publications.comwikipedia.org TS is the enzyme responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate (CH₂THF) as the methyl donor. nih.govnih.gov

FdUMP exerts its inhibitory effect by forming a stable, covalent ternary complex with thymidylate synthase and the folate cofactor CH₂THF. nih.gov This complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of dTMP and thereby halting a crucial step in the DNA synthesis pathway. nih.govwikipedia.org

The direct consequence of thymidylate synthase inhibition is the severe depletion of the intracellular pool of dTMP. nih.govpatsnap.comnih.gov As dTMP is the sole de novo source for deoxythymidine triphosphate (dTTP), one of the four essential precursors for DNA synthesis, its scarcity leads to a "thymineless state" within the cell. patsnap.com This imbalance in the deoxynucleotide pool disrupts DNA replication and repair. patsnap.comnih.gov

Research has demonstrated the profound impact of fluoropyrimidine treatment on deoxynucleotide pools. For instance, studies using 5-fluoro-2'-deoxyuridine (a related compound) showed a significant reduction in dTTP levels to approximately 20% of control values in both rat embryos and human neuroblastoma cells. nih.gov This depletion of the dTTP pool was accompanied by a significant increase in deoxycytidine triphosphate (dCTP) levels and a near-total elimination of the deoxyguanosine triphosphate (dGTP) pool, further highlighting the drastic imbalance in nucleotide precursors available for DNA synthesis. nih.gov

| Deoxyribonucleotide | Effect on Pool Size | Magnitude of Change (vs. Control) |

|---|---|---|

| dTTP (deoxythymidine triphosphate) | Decrease | Reduced to ~20% |

| dCTP (deoxycytidine triphosphate) | Increase | Greatly Increased |

| dGTP (deoxyguanosine triphosphate) | Decrease | Reduced to near zero |

Interference with Nucleic Acid Synthesis and Integrity

Beyond the inhibition of nucleotide biosynthesis, the metabolites of this compound can be fraudulently incorporated into both RNA and DNA, leading to significant structural and functional damage.

Metabolites of this compound, such as 5-fluorouridine (B13573) 5'-triphosphate (FUTP), can be mistakenly recognized by RNA polymerases and incorporated into newly synthesized RNA molecules in place of uridine (B1682114) triphosphate (UTP). acs.orgpatsnap.comnih.gov The presence of these fluorinated nucleotides within RNA chains disrupts normal RNA processing and function. patsnap.com Evidence suggests that this misincorporation has particularly detrimental effects on ribosomal RNA (rRNA), a key component of ribosomes, which are essential for protein synthesis. mit.edu This can impair the assembly of new ribosomes, thereby disrupting global protein production. Furthermore, the incorporation of 5-fluorouracil (B62378) into pre-messenger RNA (pre-mRNA) has been shown to interfere with the splicing process, leading to the production of aberrant proteins. google.com

In addition to its effects on RNA, the deoxyribonucleoside metabolite 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP) can be incorporated into DNA by DNA polymerases during replication, substituting for the natural nucleotide dTTP. nih.govacs.orgnih.gov The incorporation of this analog into the DNA strand is a significant source of molecular damage. nih.gov The presence of the fluorine atom can alter the structure and stability of the DNA helix. wikipedia.org

Cells possess repair mechanisms to correct such errors. DNA glycosylases, such as SMUG1 and Uracil (B121893) N-Glycosylase, can recognize and excise the incorporated 5-fluorouracil base. nih.govnih.gov However, this excision creates an apyrimidinic (AP) site, which must then be processed by the base excision repair (BER) pathway. If the rate of incorporation exceeds the capacity of the repair machinery, or if errors occur during the repair process itself, it can lead to the accumulation of DNA single- and double-strand breaks, ultimately compromising genomic integrity. nih.govnih.gov This accumulation of DNA damage is a potent trigger for cell death. nih.govnih.gov

Modulation of Cellular Regulatory Pathways

The combination of dTMP depletion, RNA dysfunction, and DNA damage induced by this compound triggers a cascade of cellular stress responses. These responses activate complex signaling pathways that can halt the cell cycle to allow for repair or, if the damage is too severe, initiate programmed cell death (apoptosis).

The disruption of DNA replication due to both precursor starvation and DNA damage leads to cell cycle arrest, most prominently in the S-phase. patsnap.comnih.gov This pause provides the cell with an opportunity to repair the damage before proceeding with division.

If the cellular damage is irreparable, the cell initiates apoptosis. Related fluoropyrimidine compounds have been shown to induce apoptosis via the intrinsic, or mitochondrial, pathway. ssu.ac.irnih.gov This involves the modulation of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic proteins like BAX and BAK and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL. ssu.ac.irnih.gov This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, the executioner enzymes of apoptosis. The tumor suppressor protein p53 is often a key mediator in this process, responding to DNA damage and cellular stress to orchestrate either cell cycle arrest or apoptosis. ssu.ac.irnih.gov

Activation of DNA Damage Checkpoint Pathways

Comprehensive research detailing the specific interactions of this compound with and the subsequent activation of DNA damage checkpoint pathways, such as the ATR-Chk1 and ATM-Chk2 signaling cascades, is not available in the public scientific literature. While related fluoropyrimidine compounds are known to induce genotoxic stress that activates these pathways, specific studies on the 2'-amino derivative have not been identified. Therefore, a detailed description of its role in the activation of these checkpoints cannot be provided at this time.

Rational Design and Development of 2 Amino 2 Deoxy 5 Fluorouridine Based Prodrugs

Enzyme-Activated Prodrug Strategies

Enzyme-activated prodrug therapy is a prominent approach that leverages the differential expression of enzymes in tumor tissues versus healthy tissues. The strategy involves designing a non-toxic prodrug that is selectively converted into a potent cytotoxic agent by an enzyme predominantly found within the tumor microenvironment.

Phosphate (B84403) and Phosphorodiamidate Prodrugs: One strategy involves masking the active nucleoside as a phosphate derivative to aid in cellular uptake and intracellular activation. Three 5'-phosphorodiamidate derivatives of FdUrd were synthesized: 5'-phosphorodiamidate (4a), 5'-phosphorodiimidazolidate (4b), and 5'-phosphorodimorpholidate (4c). nih.gov These compounds were designed to be hydrolyzed to the active monophosphate form, FdUrd-5'-P. Their cytostatic activity in murine leukemia (L5178Y) cells correlated directly with their rate of hydrolysis to FdUrd-5'-P, with compound 4a showing activity comparable to FdUrd and its monophosphate. nih.gov Similarly, cyclic 5'-phosphate diester derivatives, such as 5-fluoro-5'-(2-oxo-1,3,2-oxazaphosphorinan-2-yl)-2'-deoxyuridine (1a), were developed. nih.gov These neutral, cyclic prodrugs are resistant to degradation by phosphodiesterases but can be hydrolyzed intracellularly to release the active nucleotide. nih.gov

Peptide and Amino Acid Prodrugs: To enhance uptake by specific transporters, such as peptide transporters that are often overexpressed in cancer cells, dipeptide monoester prodrugs of floxuridine (B1672851) have been developed. For instance, 5′-L-phenylalanyl-L-tyrosyl-floxuridine demonstrated significantly higher uptake in various cancer cell lines compared to the parent drug. nih.gov This approach not only improves permeability but also makes the degradation from the prodrug to the parent drug the rate-limiting step, potentially allowing for sustained release. nih.gov

Targeted Enzyme-Specific Prodrugs: Another advanced strategy involves conjugating the nucleoside analog to a moiety that targets a specific enzyme. Bile acid prodrugs of floxuridine, such as floxuridine 3'-glutamic acid-CDCA and floxuridine 5'-glutamic acid-CDCA, were designed to target the liver via the bile acid uptake transporter NTCP. nih.gov These prodrugs were stable in plasma but were rapidly cleaved in liver S9 fractions, indicating liver-specific activation. nih.gov

Table 1: Enzyme-Activated Prodrugs of Floxuridine (FdUrd) and Their Characteristics

| Prodrug Class | Example Compound | Activation Mechanism | Key Finding | Citation |

|---|---|---|---|---|

| Phosphorodiamidate | 5-Fluoro-2'-deoxyuridine (B1346552) 5'-phosphorodiamidate | Hydrolysis to FdUrd-5'-P | Activity correlates with hydrolysis rate; comparable to FdUrd. | nih.gov |

| Dipeptide Monoester | 5′-L-phenylalanyl-L-tyrosyl-floxuridine | Enzymatic cleavage | 2.4- to 48.7-fold higher uptake in cancer cells than FdUrd. | nih.gov |

| Bile Acid Conjugate | Floxuridine 5′-glutamic acid-CDCA | Cleavage in liver fractions | Potent inhibitor and substrate of liver transporter NTCP (Ki = 0.397 µM). | nih.gov |

| Cyclic Phosphate | 5-Fluoro-5'-(2-oxo-1,3,2-oxazaphosphorinan-2-yl)-2'-deoxyuridine | Intracellular hydrolysis | Resistant to phosphodiesterases; nearly as effective as 5-FU in vivo. | nih.gov |

Hypoxia-Activated Prodrug Approaches

Solid tumors often contain regions of low oxygen concentration, or hypoxia, a feature associated with resistance to conventional therapies. nih.gov Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under these conditions, offering a way to target aggressive, resistant tumor cells. nih.govnih.gov

The core principle of HAPs involves incorporating a chemical group that is stable in normoxic (normal oxygen) tissues but undergoes enzymatic reduction in hypoxic environments to release a cytotoxic agent. nih.gov The most common activating groups are nitroaromatics, which are reduced by one-electron nitroreductases (e.g., NADPH-cytochrome P450 reductase) that are highly active in hypoxic cells. nih.gov

A specific application of this concept to the fluorouridine scaffold involved the synthesis of 5'-(2-nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines. These compounds are designed as prodrugs of FdUrd for reductive activation. The strategy relies on the reduction of the nitro group to an amino or hydroxylamino group under hypoxic conditions. This chemical transformation triggers a rapid intramolecular cyclization, which in turn liberates the active drug, FdUrd. While introducing methyl groups to the linker enhanced the rate of cyclization, it unfortunately rendered the conjugates poor substrates for E. coli B nitroreductase. However, the conjugate without these methyl groups was successfully reduced by the enzyme, confirming the feasibility of the activation mechanism through a hydroxylamine (B1172632) intermediate.

Design and Evaluation of Duplex Drug Formulations Incorporating 2'-Amino-2'-deoxy-5-fluorouridine or its Analogs

Duplex drug formulations, where two different therapeutic agents are covalently linked into a single molecule, represent an innovative strategy to achieve synergistic effects, overcome drug resistance, and simplify treatment regimens. This approach has been applied to FdUrd to combine its activity with other nucleoside analogs.

A notable example is the duplex drug ETC-FdUrd , which is composed of FdUrd and another novel nucleoside analog, 3′-C-ethynylcytidine (ETC), linked by a phosphodiester bond. nih.gov This design aims to combine the distinct mechanisms of the two agents while potentially bypassing cellular uptake transporters and the initial phosphorylation step required for activation. nih.gov The study on ETC-FdUrd focused on determining its cytotoxic activity and understanding its mode of cleavage back to the individual active components. nih.gov

Another related concept is the creation of homodimeric prodrugs, where two molecules of the same drug are linked together. This can enhance drug loading and alter the formulation's self-assembly properties. For example, homodimeric prodrugs of doxorubicin (B1662922) linked by a trisulfide bond have shown superior self-assembly into stable nanoparticles with high drug loading capacity and tumor-selective drug release. bohrium.com This principle could be applied to fluorouridine analogs to develop novel nanoparticle-based delivery systems.

Table 2: Example of a Duplex Drug Formulation

| Duplex Drug | Composition | Linkage | Rationale | Citation |

|---|---|---|---|---|

| ETC-FdUrd | 5-fluoro-2'deoxyuridine (FdUrd) + 3′-C-ethynylcytidine (ETC) | Phosphodiester | Combine two active nucleoside analogs; bypass uptake transporters and initial activation step. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of nucleoside analogs like this compound. By systematically modifying the chemical structure and evaluating the impact on biological activity, researchers can design compounds with improved potency, selectivity, and metabolic stability. SAR studies on FdUrd and its derivatives have focused on modifications at various positions of the nucleoside.

Modifications at the 5'-Position: Research has explored how substitutions at the 5'-carbon of FdUrd affect its ability to inhibit thymidylate synthase (TS), its primary target. acs.orgnih.gov It was hypothesized that 5'-substitutions would prevent the undesirable metabolism of the active monophosphate (FdUMP) to the triphosphate form, which can cause toxicity. nih.gov Computational modeling predicted that analogs with 5'(R)-CH₃ and 5'(S)-CF₃ substitutions would maintain potent TS inhibition. nih.gov Subsequent enzymatic assays confirmed these predictions, showing that these analogs effectively inhibited TS, whereas other substitutions were less effective. acs.org

Modifications at the 3'-Position: The synthesis of 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) and its 5'-phosphate (3'-FFdUMP) allowed for the investigation of the 3'-position's role. nih.gov 3'-FFdUrd itself was found to be a weak, noncompetitive inhibitor of thymidine (B127349) phosphorylase (Ki = 1.7 mM). However, its monophosphate, 3'-FFdUMP, was a competitive inhibitor of TS with a Ki of 0.13 mM, demonstrating that modifications at this position are tolerated and can still lead to potent enzyme inhibition. nih.gov

Modifications at the 2'-Position: The fluorine atom at the 2'-position is a key feature that can alter the sugar pucker conformation and confer stability against enzymatic degradation. oup.com The introduction of a 2'-fluoro substituent is a common strategy in the development of antiviral and anticancer nucleosides. oup.com For instance, 2'-deoxy-2'-fluorocytidine (B130037) showed notable antiviral and antitumor activities. oup.com The biological effect of a 2'-fluoro substitution is highly dependent on its stereochemistry (up or down configuration) and the nature of the nucleobase. oup.comnih.gov

Table 3: Structure-Activity Relationship Findings for FdUrd Analogs

| Compound/Analog | Structural Modification | Target Enzyme | Biological Activity/Finding | Citation |

|---|---|---|---|---|

| 5'(R)-CH₃-FdUMP | Methyl group at 5'(R) position | Thymidylate Synthase (TS) | Maintained potent TS inhibitory activity as predicted by modeling. | acs.orgnih.gov |

| 5'(S)-CF₃-FdUMP | Trifluoromethyl group at 5'(S) position | Thymidylate Synthase (TS) | Maintained potent TS inhibitory activity as predicted by modeling. | acs.orgnih.gov |

| 3'-FFdUrd | Fluoro group at 3' position | Thymidine Phosphorylase | Weak, noncompetitive inhibitor (Ki = 1.7 mM). | nih.gov |

| 3'-FFdUMP | Fluoro group at 3' position; 5'-phosphate | Thymidylate Synthase (TS) | Competitive inhibitor (Ki = 0.13 mM). | nih.gov |

| 5'-phosphorodiamidates | Various diamidates at 5'-phosphate | N/A (Prodrug) | Cytostatic activity correlated to the rate of hydrolysis to FdUrd-5'-P. | nih.gov |

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular and Cellular Targets for 2'-Amino-2'-deoxy-5-fluorouridine

While the primary mechanism of action for fluoropyrimidines involves the inhibition of thymidylate synthase and subsequent disruption of DNA synthesis, the 2'-amino group on this compound may enable interactions with a different set of molecular targets. patsnap.comnih.gov Future research is essential to move beyond the established mechanisms and identify unique cellular pathways affected by this specific analog.

One promising avenue is the use of unbiased, large-scale screening techniques. Chemoproteomics, for instance, could identify novel protein binding partners. By creating a probe version of the compound, researchers could perform activity-based protein profiling (ABPP) or pull-down assays coupled with mass spectrometry to isolate and identify cellular proteins that directly interact with it. This could reveal "off-target" effects that might be harnessed for new applications or highlight previously unknown mechanisms of action.

Furthermore, given its structure as an RNA building block analog, investigating its impact on RNA metabolism is critical. Research could focus on whether this compound or its metabolites are recognized by RNA-modifying enzymes, such as methyltransferases or pseudouridine synthases, potentially leading to aberrant RNA function. Its incorporation could also affect the structure and stability of specific RNA molecules, like microRNAs or long non-coding RNAs, thereby influencing gene expression through novel pathways. mit.edu

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of nucleoside analogs is often complex, and developing more efficient and scalable methods is a key goal. nih.govacs.org Future synthetic chemistry efforts will likely focus on improving stereoselectivity to yield the biologically active β-isomer preferentially and reduce the costs associated with precursor molecules. google.com The exploration of enzymatic synthesis and continuous flow chemistry represents a significant step forward, offering potential for higher yields, purity, and more environmentally friendly processes.

Beyond the synthesis of the parent compound, the development of complex derivatives is a major area of future research. These derivatives are designed to improve the compound's properties, such as cell permeability, target specificity, and metabolic stability. Strategies include the creation of prodrugs that are activated only in specific cellular environments, such as the hypoxic microenvironment of tumors. nih.gov For example, attaching nitro-aromatic moieties that are cleaved by nitroreductases—enzymes overexpressed in hypoxic conditions—could ensure localized release of the active compound. dcu.ie Another approach involves creating conjugates by linking the compound to molecules that can target specific cell types, such as peptides that bind to unique cell surface receptors.

| Synthetic Strategy | Objective | Example Approach | Potential Advantage |

|---|---|---|---|

| Prodrug Development | Enhance bioavailability and targeted activation. | Attachment of bioreversible protecting groups (e.g., pivaloyloxymethyl) or moieties sensitive to specific tumor enzymes (e.g., nitroreductase). nih.govacs.org | Reduced systemic exposure and activation at the target site. |

| Bioconjugation | Improve delivery to specific cell populations. | Covalent linkage to monoclonal antibodies, peptides, or aptamers that recognize specific cellular markers. nih.gov | Increased potency and reduced off-target effects. |

| Oligonucleotide Incorporation | Create targeted antisense or siRNA constructs. | Use of phosphoramidite chemistry to incorporate the analog into a synthetic nucleic acid strand. nih.gov | Direct interference with specific gene expression pathways. |

| Enzymatic Synthesis | Achieve high stereoselectivity and greener chemistry. | Employing nucleoside phosphorylases or transferases to catalyze the formation of the glycosidic bond. | Improved yield of the desired isomer and reduced use of harsh reagents. |

Integration with Modern Biological Systems for Enhanced Efficacy and Mechanistic Studies

To improve the therapeutic index of compounds like this compound, researchers are increasingly looking to integrate them with sophisticated biological systems. One of the most advanced approaches is the development of Antibody-Drug Conjugates (ADCs). In this strategy, the compound (the "payload") is attached via a chemical linker to a monoclonal antibody that specifically targets a protein expressed on the surface of target cells. nih.gov This approach has been successfully demonstrated with the related compound 2'-Deoxy-5-fluorouridine (5-FUdr), which was conjugated to an anti-Ly-2.1 monoclonal antibody, showing high in vitro activity and specificity. nih.gov Similar ADC development for this compound could concentrate its activity, maximizing efficacy while minimizing exposure to healthy tissues.

Another powerful strategy is Gene-Directed Enzyme Prodrug Therapy (GDEPT). This involves delivering a gene encoding a non-human enzyme to target cells, which then express this enzyme. A non-toxic prodrug form of the compound can then be administered, which is specifically converted into its active, cytotoxic form by the enzyme exclusively within the target cells. This creates a highly localized concentration of the active agent.

Furthermore, nanotechnology offers novel delivery platforms. Encapsulating this compound within nanoparticles, liposomes, or polymer-based carriers could alter its pharmacokinetic profile, protect it from premature degradation, and improve its accumulation in target tissues through passive targeting (the enhanced permeability and retention effect) or active targeting by decorating the nanoparticle surface with targeting ligands.

Exploration of Synergistic Interactions with Other Research Compounds

The efficacy of antimetabolite compounds can often be enhanced when they are used in combination with other agents that target different cellular pathways. A key area of future research is to identify synergistic interactions between this compound and other research compounds. Since the compound is expected to induce replication stress by interfering with DNA synthesis, combining it with inhibitors of DNA damage repair pathways, such as PARP inhibitors, could be a promising strategy. Cells treated with this compound might become more dependent on PARP for repairing DNA breaks, making them highly vulnerable to its inhibition.

Research on the related compound 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) has shown that it acts synergistically with deoxyuridine analogs like 5-hydroxymethyl-2'-deoxyuridine (hmUdR) in cancer cells. nih.gov This combination leads to a dramatic increase in DNA single-strand breaks. nih.gov Similar studies with this compound could reveal novel, potent combinations. Additionally, recent findings suggest that the cytotoxicity of 5-fluorouracil (B62378) (5-FU) is linked to interference with ribosomal RNA, and that combining it with drugs that stimulate ribosome production could be highly synergistic. mit.edu This provides a strong rationale for exploring such combinations with this compound.

| Compound Class | Rationale for Synergy | Potential Research Model |

|---|---|---|

| PARP Inhibitors | Enhance DNA damage in cells with inhibited DNA synthesis/repair. | Cell lines with specific DNA repair deficiencies. |

| Ribonucleotide Reductase Inhibitors | Further deplete the pool of deoxynucleotides required for DNA replication. | Rapidly proliferating cancer cell lines. |

| Deoxyuridine Analogs (e.g., hmUdR) | Increase the frequency of DNA strand breaks during replication and repair processes. nih.gov | Colon cancer cell lines. |

| Ribosome Biogenesis Modulators | Amplify cellular stress by simultaneously disrupting RNA function and protein synthesis. mit.edu | Gastrointestinal cancer models. |

Identification of Predictive Biomarkers for Compound Response in Research Models

A critical aspect of translating a research compound towards future applications is the identification of biomarkers that can predict which cells or model systems will respond to it. hematologyandoncology.net Predictive biomarkers can help stratify research models, leading to more robust and interpretable experimental outcomes. For this compound, future research should focus on identifying genetic or protein-based markers of sensitivity and resistance.

One approach is to perform large-scale screening of cell lines with diverse genetic backgrounds. By correlating the compound's activity with transcriptomic or proteomic data, it may be possible to identify gene expression signatures associated with response. For example, studies on 5-FU have identified genes like SHISA4, SLC38A6, and LAPTM4A as potential biomarkers of resistance. mdpi.com A similar transcriptomic approach could uncover novel biomarkers for this compound.

Furthermore, the expression levels of enzymes involved in the compound's metabolism are likely to be key determinants of its activity. Research should aim to identify the specific kinases that phosphorylate this compound to its active form and the phosphorylases or dehydrogenases involved in its catabolism. The expression levels of these enzymes could serve as direct predictive biomarkers. For instance, high levels of an activating kinase or low levels of a catabolizing enzyme, such as dihydropyrimidine (B8664642) dehydrogenase (DPD) for 5-FU, could predict a stronger response in a given research model. nih.govmdpi.com

Q & A

What validated synthesis methods exist for 2'-Amino-2'-deoxy-5-fluorouridine, and how are structural modifications confirmed?

A two-step approach is commonly employed: (1) chemical modification of the parent nucleoside (e.g., uridine) via azide reduction or Staudinger reactions to introduce the 2'-amino group, and (2) fluorination at the 5-position using fluorinating agents like DAST (diethylaminosulfur trifluoride). Structural confirmation requires UV, IR, and NMR spectroscopy to verify the 2'-amino substitution and 5-fluoro moiety. For example, ¹H-NMR can distinguish the 2'-amino proton resonance (δ ~5.0 ppm) and fluorine coupling patterns in the aromatic region .

How does the 2'-amino group influence substrate specificity in enzymatic assays compared to natural nucleotides?

The 2'-amino group alters steric and electronic interactions with enzymes. In thymidylate synthetase assays, 2'-deoxy-2'-fluorouridine-5'-phosphate (structurally similar to the target compound) showed an 11-fold higher KM than natural dUMP, though Vmax remained comparable, indicating reduced binding affinity without affecting catalytic turnover. Competitive inhibition assays (e.g., using ATP analogs like 2'-NH2-ATP with Ki = 2.3 mM) can quantify this effect .

What experimental strategies resolve contradictions in thermal stability data for oligonucleotides containing 2'-amino-modified nucleotides?

Contradictions often arise from pH-dependent protonation of the 2'-amino group (pKa ~6.2). At pH < pKa, protonation destabilizes RNA duplexes (e.g., ΔTm = −16.3°C at pH 5.0 vs. pH 7.0). To address this, use thermal denaturation assays under controlled pH buffers and validate with ¹³C NMR to monitor protonation states. Parallel studies with unmodified duplexes are critical for isolating pH effects .

How does this compound compare to 5'-deoxy-5-fluorouridine in metabolic activation pathways?

5'-Deoxy-5-fluorouridine is activated by thymidine phosphorylase in tumors to release 5-fluorouracil (5-FU), a cytotoxic agent. In contrast, the 2'-amino group in this compound may impede this activation due to steric hindrance. Evaluate metabolic stability using HPLC to quantify 5-FU release in tumor lysates or plasma, with controls for enzyme specificity (e.g., thymidine phosphorylase inhibitors) .

What methodologies assess the polymerase incorporation efficiency of this compound triphosphate?

Use primer extension assays with the Klenow fragment of E. coli DNA polymerase I. Replace natural dNTPs with the triphosphate form of the modified nucleotide and quantify incorporation via gel electrophoresis or fluorescent labeling. For example, 5'-amino-dNTPs achieve >90% incorporation efficiency under optimized Mg<sup>2+</sup> and pH conditions. Post-extension acid hydrolysis can confirm sequence-specific cleavage at modified sites .

How does the 5-fluoro substitution impact base-pairing fidelity in nucleic acid duplexes?

The 5-fluoro group enhances electronegativity, strengthening Watson-Crick pairing with adenine but potentially introducing mismatches. Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) and compare with non-fluorinated analogs. Pair with molecular dynamics simulations to analyze fluorine-induced distortions in duplex geometry .

What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 260–280 nm) is standard. For enhanced sensitivity, employ LC-MS/MS with a C18 column and mobile phases containing 0.1% formic acid. Validate methods using spiked plasma/urine samples, ensuring recovery rates >85% and limits of detection (LOD) <10 ng/mL .

How can researchers address discrepancies in reported cytotoxicity data for fluorinated nucleoside analogs?

Discrepancies often stem from variability in cell line-specific enzyme expression (e.g., thymidine kinase). Standardize assays by:

- Profiling target enzyme activity (e.g., via qPCR or Western blot).

- Using isogenic cell lines with/without enzyme overexpression.

- Including positive controls (e.g., 5-FU for cytotoxicity benchmarks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.